Methyl difluoroacetate

Catalog No.
S1891933
CAS No.
433-53-4
M.F
C3H4F2O2
M. Wt
110.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl difluoroacetate

CAS Number

433-53-4

Product Name

Methyl difluoroacetate

IUPAC Name

methyl 2,2-difluoroacetate

Molecular Formula

C3H4F2O2

Molecular Weight

110.06 g/mol

InChI

InChI=1S/C3H4F2O2/c1-7-3(6)2(4)5/h2H,1H3

InChI Key

CSSYKHYGURSRAZ-UHFFFAOYSA-N

SMILES

COC(=O)C(F)F

Canonical SMILES

COC(=O)C(F)F

The exact mass of the compound Methyl difluoroacetate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Methyl difluoroacetate (MDFA, CAS 433-53-4) is a highly reactive, fluorinated ester utilized primarily as a specialized electrolyte additive for lithium-ion batteries and a versatile difluoromethylating building block in pharmaceutical synthesis. With a boiling point of 85–86 °C and a density of 1.26 g/mL, this colorless liquid offers distinct physicochemical advantages over heavier alkyl analogs. In procurement contexts, MDFA is prioritized for its ability to form robust Solid Electrolyte Interphase (SEI) layers in high-temperature battery applications and for its highly activated carbonyl center, which enables high-yielding catalytic reductions and cross-coupling reactions under mild conditions [1].

Substituting Methyl difluoroacetate with its closest analog, Ethyl difluoroacetate (EDFA), or non-fluorinated esters often leads to process failures or severe purification bottlenecks. In electrochemical applications, the ethyl analog fails to improve thermal stability because the critical SEI component (CHF2COOLi) is soluble in EDFA, whereas it remains insoluble and protective in MDFA [1]. In synthetic workflows, substituting MDFA with EDFA introduces downstream purification challenges, as the heavier ethyl byproducts have boiling points that overlap with target fluorinated alcohols, complicating fractional distillation [2]. Furthermore, replacing MDFA with non-fluorinated methyl acetate results in near-zero reactivity during mild catalytic hydrogenations due to the lack of alpha-fluorine inductive activation [3].

Electrolyte Thermal Stability and SEI Layer Retention

In 1M LiPF6 electrolyte systems, Methyl difluoroacetate significantly enhances the thermal stability of lithiated carbon anodes by forming a stable, insoluble CHF2COOLi SEI layer. Differential scanning calorimetry (DSC) reveals that the main exothermic peak for the MDFA system occurs at approximately 400 °C. In stark contrast, the use of Ethyl difluoroacetate (EDFA) provides no thermal improvement because the CHF2COOLi layer dissolves in the ethyl matrix. Furthermore, the MDFA exothermic peak is 110 °C higher than the standard EC-DMC [1:1 vol] baseline[1].

Evidence DimensionExothermic peak temperature and SEI solubility
Target Compound DataPeak at ~400 °C; SEI (CHF2COOLi) is insoluble and protective
Comparator Or BaselineEDFA (SEI dissolves) and EC-DMC (Peak at ~290 °C)
Quantified Difference110 °C increase in thermal runaway threshold vs EC-DMC; binary pass/fail advantage over EDFA
Conditions1M LiPF6 with lithiated carbon anodes / Li metal

Battery manufacturers must select MDFA over EDFA to ensure SEI layer survival and achieve high-temperature safety in next-generation lithium cells.

Precursor Suitability for 2,2-Difluoroethanol Scale-Up

When synthesizing 2,2-difluoroethanol via LiAlH4 reduction, both methyl and ethyl difluoroacetates yield the target product. However, industrial process patents explicitly designate Methyl difluoroacetate as the primary precursor due to downstream purification mechanics. MDFA (boiling point 85–86 °C) and its methanol byproduct (bp 65 °C) are easily separated from the target 2,2-difluoroethanol (bp ~96 °C). Using Ethyl difluoroacetate (bp 99.2 °C) generates ethanol (bp 78 °C) and unreacted starting material that closely bracket the target's boiling point, severely complicating fractional distillation [1].

Evidence DimensionBoiling point differentials for product isolation
Target Compound DataMDFA bp 85-86 °C (methanol byproduct bp 65 °C)
Comparator Or BaselineEDFA bp 99.2 °C (ethanol byproduct bp 78 °C)
Quantified DifferenceMDFA provides a clear >10 °C distillation window from the target product (bp ~96 °C), whereas EDFA and its byproducts cause severe overlap
ConditionsLiAlH4 reduction at -10 °C in toluene/THF followed by distillation

Selecting MDFA directly reduces energy costs and yield losses associated with complex azeotropic or fractional distillation during industrial scale-up.

Alpha-Fluorine Activation in Ruthenium-Catalyzed Hydrogenation

The alpha-difluoro substitution in Methyl difluoroacetate highly activates the ester carbonyl toward catalytic reduction. Using a bifunctional pincer-type RuHCl(CO)(dpa) catalyst, MDFA achieves near-quantitative conversion to 2,2-difluoroethanol at a substrate-to-catalyst (S/C) ratio of 5000. Under identical mild conditions, non-fluorinated methyl acetate and beta-fluorinated esters are hydrogenated inefficiently, showing negligible conversion. This demonstrates that the inductive effect of the adjacent fluorine atoms is strictly required to drive the reaction at low catalyst loadings [1].

Evidence DimensionHydrogenation yield at high S/C ratios
Target Compound Data~100% yield at S/C = 5000
Comparator Or BaselineMethyl acetate (non-fluorinated baseline)
Quantified DifferenceNear-quantitative yield for MDFA vs. inefficient/negligible yield for methyl acetate
ConditionsRuHCl(CO)(dpa) catalyst, methanol with NaOMe, 10 atm H2, 40 °C

Buyers scaling up fluorinated alcohol production can utilize MDFA to achieve high throughput under mild conditions (40 °C, 10 atm), drastically lowering catalyst and equipment costs compared to standard ester reductions.

High-Temperature Lithium-Ion Battery Electrolytes

MDFA is utilized as a primary solvent or critical additive in LiPF6-based electrolytes for high-power lithium-ion batteries. Its specific ability to precipitate an insoluble CHF2COOLi SEI layer allows cells to operate safely at elevated temperatures, delaying exothermic reactions up to 400 °C. This makes it an essential procurement choice for electric vehicle (EV) battery formulations where thermal runaway prevention is paramount [1].

Industrial Synthesis of 2,2-Difluoroethanol

In the bulk manufacturing of 2,2-difluoroethanol—a key intermediate for agrochemicals and pharmaceuticals—MDFA is the structurally advantageous starting material for hydride reductions. Its lower boiling point relative to ethyl analogs ensures that unreacted starting material and alcohol byproducts can be efficiently stripped via standard fractional distillation, maximizing isolated yield and purity[2].

Mild Catalytic Production of Fluorinated Hemiacetals and Alcohols

MDFA is highly suited for large-scale, atom-economical catalytic hydrogenations using ruthenium pincer complexes. Because the alpha-fluorine atoms highly activate the carbonyl, manufacturers can run reductions at low pressures (10 atm) and low temperatures (40 °C) with minimal catalyst loading, avoiding the harsh conditions typically required for non-fluorinated ester reduction [3].

XLogP3

1

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (12.77%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H226 (87.23%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (89.36%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (89.36%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (14.89%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (82.98%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (82.98%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (89.36%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (87.23%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

433-53-4

Wikipedia

Methyl 2,2-difluoroacetate

Dates

Last modified: 08-16-2023

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